molecular formula C13H11ClF2N2O B12816063 3-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride

3-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride

Cat. No.: B12816063
M. Wt: 284.69 g/mol
InChI Key: BNIXAVFGJFPCII-UHFFFAOYSA-N
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Description

3-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride is a chemical compound with the molecular formula C13H11ClF2N2O It is a derivative of benzamide, characterized by the presence of amino and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems allows for precise control of reaction parameters, leading to efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur due to the presence of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(3,4-difluorophenyl)benzamide
  • 3-Amino-N-(3,4-dichlorophenyl)benzamide
  • 3-Amino-N-(3,4-dimethylphenyl)benzamide

Uniqueness

3-Amino-N-(3,4-difluorophenyl)benzamide hydrochloride is unique due to the presence of difluorophenyl groups, which can enhance its chemical stability and biological activity compared to other similar compounds. The fluorine atoms can also influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C13H11ClF2N2O

Molecular Weight

284.69 g/mol

IUPAC Name

3-amino-N-(3,4-difluorophenyl)benzamide;hydrochloride

InChI

InChI=1S/C13H10F2N2O.ClH/c14-11-5-4-10(7-12(11)15)17-13(18)8-2-1-3-9(16)6-8;/h1-7H,16H2,(H,17,18);1H

InChI Key

BNIXAVFGJFPCII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2)F)F.Cl

Origin of Product

United States

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